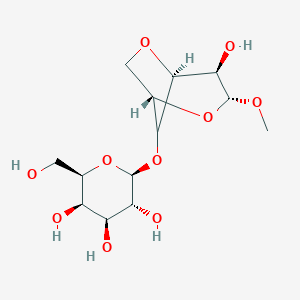

Methylcarrabioside

説明

The compound is characterized by high purity (>98.00%), as indicated in quality control documentation from GLPBIO, a reputable supplier of research chemicals . Methylcarrabioside’s stability and solubility profiles make it a candidate for drug delivery systems or as a scaffold in synthetic chemistry. Current research emphasizes its role in modulating biological pathways, though specific mechanistic data remain under investigation.

特性

CAS番号 |

131216-94-9 |

|---|---|

分子式 |

C13H22O10 |

分子量 |

338.31 g/mol |

IUPAC名 |

(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1 |

InChIキー |

TULXNGMSCFHMKM-OTKCETCXSA-N |

SMILES |

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |

異性体SMILES |

CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

正規SMILES |

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |

同義語 |

methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside methyl alpha-carrabioside methylcarrabioside |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of Methylcarrabioside and Analogous Compounds

| Compound Name | Purity (%) | Solubility (mg/mL) | Primary Applications | Stability (pH 7.4, 25°C) |

|---|---|---|---|---|

| Methylcarrabioside | >98.00 | 10–15 (DMSO) | Glycosylation studies, Drug delivery | >24 hours |

| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | >98.00 | 20–25 (Water) | Organic synthesis, NSAID analogs | >48 hours |

| Carrabiose | N/A | 50–60 (Water) | Food additive, Gelling agent | <12 hours |

Notes:

- Data for Methylcarrabioside and 3-(Methoxymethyl)cyclobutane-1-carboxylic acid are sourced from GLPBIO’s quality control reports .

- Carrabiose solubility and stability metrics derive from comparative studies on carrageenan derivatives .

- DMSO: Dimethyl sulfoxide; NSAID: Non-steroidal anti-inflammatory drug.

Research Utility and Limitations

- Methylcarrabioside : Superior stability in neutral pH environments compared to carrabiose, making it preferable for in vitro assays requiring prolonged incubation . However, its lower aqueous solubility limits use in aqueous reaction systems.

- 3-(Methoxymethyl)cyclobutane-1-carboxylic acid : Exhibits higher solubility in water, ideal for synthesizing NSAID analogs, as highlighted in studies comparing cycloalkane carboxylic acids . Its rigid cyclobutane ring may enhance binding affinity in target proteins.

- Carrabiose : While unsuitable for long-term biochemical assays due to rapid hydrolysis, it remains a cost-effective choice in food science applications .

Methodological Considerations

Advanced chromatographic techniques, validated in recent studies , have been critical in distinguishing Methylcarrabioside from analogs. For instance, reverse-phase HPLC with UV detection (Supplementary Table 3, ) reliably quantifies its purity, whereas NMR spectroscopy confirms methoxylation patterns. Cross-referencing datasets from independent repositories ensures analytical reproducibility.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。